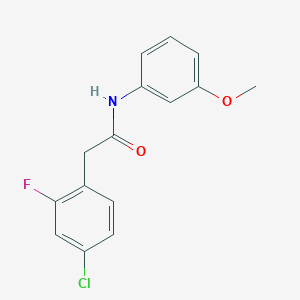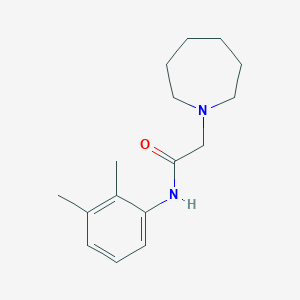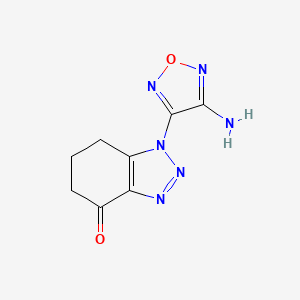
2-(4-chloro-2-fluorophenyl)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-fluorophenyl)-N-(3-methoxyphenyl)acetamide is a chemical compound known as CFM-2. It is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a cold and menthol-sensitive ion channel that is expressed in various tissues such as the prostate, bladder, and sensory neurons. CFM-2 has been shown to be a useful tool in studying the physiological and pathological roles of TRPM8.
Mécanisme D'action
CFM-2 acts as a potent and selective inhibitor of 2-(4-chloro-2-fluorophenyl)-N-(3-methoxyphenyl)acetamide. This compound is a cold and menthol-sensitive ion channel that is activated by low temperatures and cooling agents such as menthol. CFM-2 inhibits the activity of this compound by binding to a specific site on the channel. This results in the inhibition of calcium influx into the cell, which is necessary for the activation of this compound.
Biochemical and Physiological Effects:
CFM-2 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of prostate cancer cells by blocking the activity of this compound. CFM-2 has also been shown to reduce the frequency and severity of bladder overactivity in a rat model of cystitis. In addition, CFM-2 has been shown to reduce cold hypersensitivity in a mouse model of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
CFM-2 has several advantages for lab experiments. It is a potent and selective inhibitor of 2-(4-chloro-2-fluorophenyl)-N-(3-methoxyphenyl)acetamide, which allows for the specific inhibition of this ion channel. CFM-2 has also been shown to be effective in various animal models, which makes it a useful tool for studying the physiological and pathological roles of this compound. However, CFM-2 has some limitations for lab experiments. It is a synthetic compound, which may limit its availability and increase its cost. In addition, CFM-2 may have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of CFM-2 in scientific research. One potential direction is the investigation of the role of 2-(4-chloro-2-fluorophenyl)-N-(3-methoxyphenyl)acetamide in cancer progression. This compound has been shown to be overexpressed in several types of cancer, including prostate and breast cancer. CFM-2 may be a useful tool for studying the role of this compound in these cancers and for developing new therapies. Another potential direction is the investigation of the role of this compound in pain perception. This compound has been implicated in cold hypersensitivity and neuropathic pain. CFM-2 may be a useful tool for studying the role of this compound in these conditions and for developing new therapies.
Méthodes De Synthèse
CFM-2 can be synthesized using a multi-step process starting from 4-chloro-2-fluoroaniline and 3-methoxybenzaldehyde. The synthesis involves several reactions such as condensation, reduction, and acetylation. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
CFM-2 has been used in several scientific research applications. It has been shown to be a useful tool in studying the physiological and pathological roles of 2-(4-chloro-2-fluorophenyl)-N-(3-methoxyphenyl)acetamide. This compound has been implicated in various physiological processes such as thermosensation, pain perception, and cancer progression. CFM-2 has been used to investigate the role of this compound in these processes.
Propriétés
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-20-13-4-2-3-12(9-13)18-15(19)7-10-5-6-11(16)8-14(10)17/h2-6,8-9H,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDBLJRHQZQZTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}-N-(tetrahydrofuran-3-ylmethyl)pyridin-2-amine](/img/structure/B5362938.png)
![tert-butyl 2-{3-[(4-fluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5362940.png)
![6-ethyl-1,5-dimethyl-3-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]pyridin-2(1H)-one](/img/structure/B5362950.png)
![3-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5362954.png)
![N-{[(3-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5362957.png)
![methyl 4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]benzoate](/img/structure/B5362964.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5362972.png)
![[(6-acetyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B5362978.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5362980.png)
![(4aS*,8aR*)-6-[3-(4-fluorophenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5362983.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-phenylacetamide](/img/structure/B5362998.png)
![3-(benzylthio)-6-(3-phenyl-1H-pyrazol-4-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5363007.png)